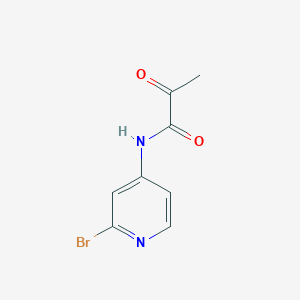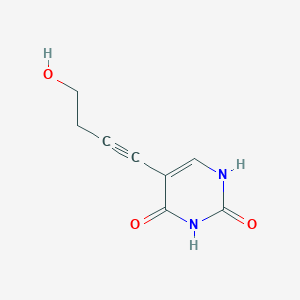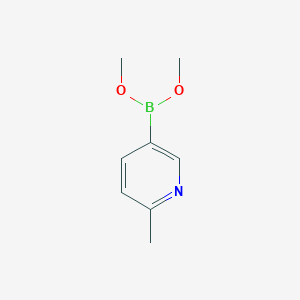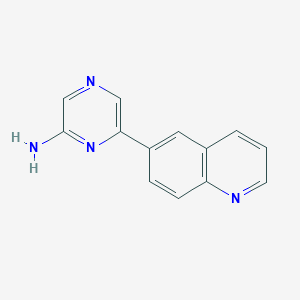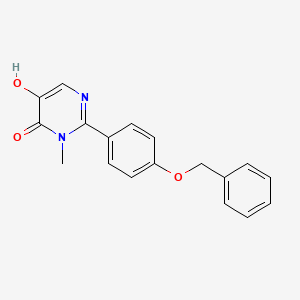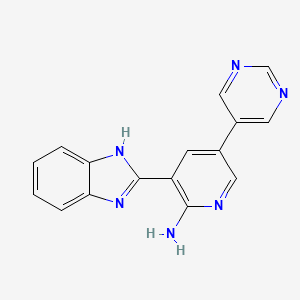
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine is a heterocyclic compound that features a benzimidazole ring fused with pyrimidine and pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine typically involves multi-step reactions. One common method includes the condensation of ortho-phenylenediamine with pyrimidine-5-carboxaldehyde under acidic conditions to form the benzimidazole ring. This intermediate is then reacted with 2-chloropyridine in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting tumor growth.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine involves its interaction with molecular targets such as cyclin-dependent kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyrimidine: Known for its role in DNA and RNA structures.
Uniqueness
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine is unique due to its multi-ring structure, which combines the properties of benzimidazole, pyrimidine, and pyridine. This unique structure enhances its binding affinity to biological targets, making it more effective in its applications compared to simpler compounds .
Propiedades
Fórmula molecular |
C16H12N6 |
|---|---|
Peso molecular |
288.31 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)-5-pyrimidin-5-ylpyridin-2-amine |
InChI |
InChI=1S/C16H12N6/c17-15-12(16-21-13-3-1-2-4-14(13)22-16)5-10(8-20-15)11-6-18-9-19-7-11/h1-9H,(H2,17,20)(H,21,22) |
Clave InChI |
CCFLUPQPDMAFNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CN=CN=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Propylamino)cyclopentyl]methanol](/img/structure/B13879474.png)
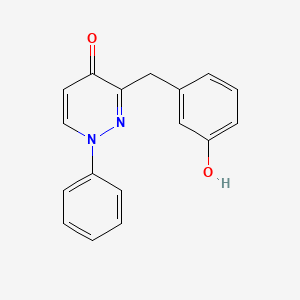
![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
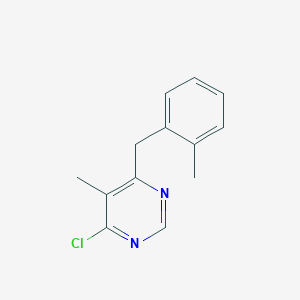
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
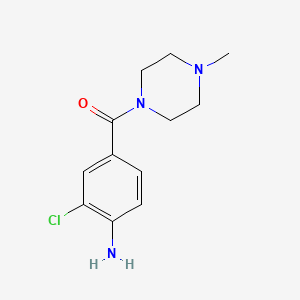
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)
